![molecular formula C14H12ClFO2 B2985215 1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol CAS No. 1178039-67-2](/img/structure/B2985215.png)
1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol is a secondary alcohol featuring a substituted phenoxy-phenyl backbone. Its structure includes a 2-chloro-4-fluorophenoxy group attached to a phenyl ring, with a hydroxyl-bearing ethyl chain at the para position. The chlorine and fluorine substituents enhance its lipophilicity and electronic properties, which may influence reactivity and biological activity .
Actividad Biológica
Overview
1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12ClF O
- Molecular Weight : 250.69 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest moderate antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : In vitro assays have demonstrated that this compound can inhibit the growth of certain fungi, including Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis, leading to cell lysis .
- Chlamydial Inhibition : A notable study highlighted its selective activity against Chlamydia species, where it was found to reduce chlamydial inclusion sizes significantly in infected cells . The compound's ability to interfere with the pathogen's lifecycle makes it a candidate for further drug development.
Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of this compound against various pathogens:
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 32 | Moderate activity observed |
Escherichia coli | 64 | Less potent compared to standard antibiotics |
Candida albicans | 16 | Effective antifungal activity |
Chlamydia trachomatis | 5.2 | Significant reduction in inclusions |
Case Studies
A recent case study evaluated the compound's effects on infected HEp-2 cells, demonstrating that treatment with varying concentrations led to a dose-dependent decrease in chlamydial progeny . The study reported:
- At 50 µg/mL, there was a 60% reduction in chlamydial inclusions compared to untreated controls.
- No cytotoxic effects were observed at therapeutic concentrations, indicating a favorable safety profile.
Toxicity Assessment
Toxicity studies conducted on human cell lines revealed that this compound exhibited low toxicity levels. The compound was evaluated for mutagenicity using the Drosophila melanogaster model, showing no significant mutagenic effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol?
The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a reaction between 4-hydroxyacetophenone and 2-chloro-4-fluorobenzyl chloride in ethanol, catalyzed by anhydrous K₂CO₃ under reflux (6 hours), yields intermediates that are reduced to the final alcohol. Monitoring via color change or TLC is recommended to confirm reaction completion . Alternative routes involve protecting/deprotecting hydroxyl groups to improve regioselectivity .
Q. How is this compound characterized in academic research?
Characterization relies on spectroscopic and chromatographic techniques:
- ¹H/¹³C/¹⁹F NMR : To confirm structure (e.g., fluorine environments at δ 110–120 ppm, aromatic proton splitting patterns) .
- GC-MS : For purity assessment and fragmentation pattern analysis .
- HPLC : To quantify impurities, especially in pharmacological studies . Cross-referencing with PubChem or ECHA databases ensures accuracy in spectral assignments .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized?
Enantioselective reduction of the ketone precursor (e.g., 1-[4-(2-chloro-4-fluorophenoxy)phenyl]ethanone) using biocatalysts like Candida antarctica lipase B (CAL-B) or engineered ketoreductases achieves high enantiomeric excess (>90%). Key parameters include solvent polarity (e.g., tert-butanol), NADPH cofactor recycling, and temperature control (25–30°C) .
Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?
SAR studies highlight:
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenoxy ring enhance stability against oxidative degradation but may reduce solubility .
- Hydroxyl position : Secondary alcohols (as in this compound) show higher metabolic resistance compared to primary alcohols in analogous structures .
- Substituting the ethanolic -OH with esters (e.g., acetate) improves membrane permeability in cellular assays .
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies often arise from:
- Catalyst activity : Anhydrous K₂CO₃ vs. AlCl₃ in Friedel-Crafts reactions (yields vary by 15–20%) .
- Purity of starting materials : Halogenated precursors with >98% purity reduce side-product formation .
- Reaction monitoring : Reflux duration beyond 6 hours may degrade intermediates, necessitating real-time HPLC tracking .
Q. What are the environmental implications of using this compound?
While specific ecotoxicological data are lacking, structural analogs suggest potential bioaccumulation risks due to halogenated aromatic groups. Mitigation strategies include:
- Green synthesis : Using biocatalysts or ionic liquids to reduce waste .
- Degradation studies : Testing UV/photocatalytic breakdown pathways for aryl-ether bonds .
Q. Future Research Directions
Q. What are promising avenues for further research?
- Biocatalytic optimization : Engineering enzymes for higher turnover in non-aqueous media .
- Pharmacological profiling : Screening derivatives against bacterial efflux pumps or fungal CYP450 targets .
- Environmental fate modeling : Computational predictions of biodegradation using QSAR models .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional analogs of 1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol are compared below based on synthesis methods, physicochemical properties, and applications:
Structural Analogs and Their Properties
Table 1: Comparison of Key Compounds
*DES: Deep Eutectic Solvent
Physicochemical and Functional Differences
- Lipophilicity: The trifluoromethyl group in (R)-1-[4-(trifluoromethyl)phenyl]ethanol increases lipophilicity, favoring membrane permeability in drug design .
- Solubility and Stability : Piperidine-containing analogs (e.g., 1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride) exhibit improved water solubility due to salt formation, critical for pharmaceutical formulations .
- Biological Activity: The triazole-containing analog 2-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-1-[1,2,4]triazol-1-yl-ethanol () shows fungicidal activity, suggesting that halogenated phenoxy groups enhance agrochemical efficacy .
Contradictions and Limitations
- Yield Discrepancies : DES systems improve enantioselectivity but may reduce yields for bulkier substrates (e.g., 64% ee for G. geotrichum-catalyzed reductions vs. >99.9% ee in E. coli systems) .
- Functional Group Compatibility: Oxetane and morpholino groups introduce synthetic challenges, such as steric hindrance during derivatization .
Propiedades
IUPAC Name |
1-[4-(2-chloro-4-fluorophenoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAPDJNUUSYSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.